molecular formula C29H36N4 B094015 Indole, 3,3'-methylenebis(1-(piperidinomethyl)- CAS No. 135-22-8

Indole, 3,3'-methylenebis(1-(piperidinomethyl)-

Cat. No. B094015
CAS RN: 135-22-8
M. Wt: 440.6 g/mol
InChI Key: QDDZNCHAEUZCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is widely used in various research areas, including medicinal chemistry, drug discovery, and material science. The purpose of

Mechanism of Action

The mechanism of action of Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets such as DNA, enzymes, and receptors. Additionally, Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for maintaining cellular homeostasis.
Biochemical and Physiological Effects:
Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In vivo studies have also demonstrated that this compound has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) in lab experiments is its versatility. This compound can be easily modified to improve its biological activity and selectivity. Additionally, Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Indole, 3,3'-methylenebis(1-(piperidinomethyl)-). One potential direction is the development of new anticancer agents based on this compound. Additionally, the use of Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) in drug discovery can be expanded to develop new drugs for the treatment of various diseases. Another potential direction is the synthesis of novel materials using Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) as a building block. Finally, the mechanism of action of Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) can be further elucidated to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) is a versatile compound that has a wide range of applications in scientific research. This compound can be easily synthesized and modified to improve its biological activity and selectivity. Additionally, Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) has been shown to possess various biochemical and physiological effects, making it a potential candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) involves the reaction between 3,3'-methylenebis(1-chloro-2,3-dihydro-1H-indole) and piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of Indole, 3,3'-methylenebis(1-(piperidinomethyl)-), which can be further purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) has been extensively used in various scientific research areas. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. Additionally, Indole, 3,3'-methylenebis(1-(piperidinomethyl)-) has been used in drug discovery as a scaffold for developing new drugs, as it possesses unique structural features that can be modified to improve drug efficacy. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.

properties

CAS RN

135-22-8

Product Name

Indole, 3,3'-methylenebis(1-(piperidinomethyl)-

Molecular Formula

C29H36N4

Molecular Weight

440.6 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)-3-[[1-(piperidin-1-ylmethyl)indol-3-yl]methyl]indole

InChI

InChI=1S/C29H36N4/c1-7-15-30(16-8-1)22-32-20-24(26-11-3-5-13-28(26)32)19-25-21-33(23-31-17-9-2-10-18-31)29-14-6-4-12-27(25)29/h3-6,11-14,20-21H,1-2,7-10,15-19,22-23H2

InChI Key

QDDZNCHAEUZCPL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CN2C=C(C3=CC=CC=C32)CC4=CN(C5=CC=CC=C54)CN6CCCCC6

Canonical SMILES

C1CCN(CC1)CN2C=C(C3=CC=CC=C32)CC4=CN(C5=CC=CC=C54)CN6CCCCC6

melting_point

138.0 °C

Other CAS RN

135-22-8

synonyms

3,3'-Methylenebis[1-(1-piperidinylmethyl)-1H-indole]

Origin of Product

United States

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